Product packaging for Diethyl 3-Phenylpropylphosphonate(Cat. No.:)

Diethyl 3-Phenylpropylphosphonate

Cat. No.: B8464394
M. Wt: 256.28 g/mol
InChI Key: BUENQOWHFFPBLL-UHFFFAOYSA-N
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Description

These interconversions are crucial for creating libraries of compounds for structure-activity relationship studies and for accessing novel molecular architectures from a common phosphonate (B1237965) scaffold. ub.eduorganic-chemistry.orgvanderbilt.edu

Hydrolysis of Phosphonate Esters to Phosphonic Acids (e.g., employing Trimethylsilyl Bromide)

The conversion of phosphonate esters, such as Diethyl 3-Phenylpropylphosphonate, to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. Among the various methods available for this dealkylation, the use of trimethylsilyl halides, particularly trimethylsilyl bromide (TMSBr), offers a mild and efficient route. nih.govnih.gov This method, often referred to as the McKenna reaction, is advantageous as it proceeds under neutral conditions, thus preserving other sensitive functional groups that might be susceptible to harsh acidic or basic hydrolysis. ox.ac.ukrsc.org

The reaction mechanism involves the initial silylation of the phosphonate ester. The phosphoryl oxygen of the phosphonate group acts as a nucleophile, attacking the silicon atom of TMSBr. nih.govresearchgate.net This is followed by a nucleophilic attack of the bromide ion on the ethyl group of the phosphonate, leading to the formation of a silylated phosphonate intermediate and bromoethane. This process is repeated for the second ethyl group, resulting in a bis(trimethylsilyl) phosphonate ester. researchgate.net

Reaction Scheme:

Step 1: Silylation this compound + 2 TMSBr → Bis(trimethylsilyl) 3-Phenylpropylphosphonate + 2 CH₃CH₂Br

Step 2: Hydrolysis Bis(trimethylsilyl) 3-Phenylpropylphosphonate + 2 H₂O → 3-Phenylpropylphosphonic Acid + 2 (CH₃)₃SiOH

Compound NameMolecular FormulaRole in Reaction
This compoundC₁₃H₂₁O₃PStarting Material
Trimethylsilyl Bromide (TMSBr)C₃H₉BrSiReagent for Silylation
3-Phenylpropylphosphonic AcidC₉H₁₃O₃PProduct
BromoethaneC₂H₅BrByproduct
Bis(trimethylsilyl) 3-PhenylpropylphosphonateC₁₅H₂₉O₃PSi₂Intermediate
WaterH₂OReagent for Hydrolysis
TrimethylsilanolC₃H₁₀OSiByproduct

Formation of α-Phosphonylated Aziridinium (B1262131) Ions as Synthetic Intermediates

While direct transformation of this compound to an aziridinium ion is not a typical reaction, its derivatives, particularly those bearing an amino group at the β-position relative to the phosphorus atom, can serve as precursors to α-phosphonylated aziridinium ions. These three-membered heterocyclic rings containing a positively charged nitrogen atom are valuable synthetic intermediates. researchgate.netnih.gov The formation of an α-phosphonylated aziridinium ion typically proceeds through an intramolecular cyclization of a β-amino phosphonate derivative.

The synthesis of the requisite β-amino phosphonate can be achieved through various synthetic routes. Once the β-amino phosphonate is obtained, it can be induced to cyclize to form the corresponding aziridinium ion. This intramolecular cyclization is an SN2-type reaction where the nitrogen atom of the amino group acts as a nucleophile, displacing a suitable leaving group at the α-carbon. nih.gov

For instance, a β-amino-α-hydroxy phosphonate can be converted into a derivative with a better leaving group, such as a tosylate or a phosphate (B84403) ester. Subsequent intramolecular attack by the amino group leads to the formation of the strained, yet synthetically useful, α-phosphonylated aziridinium ion. These reactive intermediates can then undergo regioselective ring-opening reactions with various nucleophiles to afford a range of functionalized α- or β-amino phosphonate derivatives. researchgate.netnih.gov The regioselectivity of the ring-opening is influenced by the nature of the substituents on the aziridinium ring and the incoming nucleophile. researchgate.net

General Reaction Scheme for Aziridinium Ion Formation:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21O3P B8464394 Diethyl 3-Phenylpropylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

3-diethoxyphosphorylpropylbenzene

InChI

InChI=1S/C13H21O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3

InChI Key

BUENQOWHFFPBLL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCC1=CC=CC=C1)OCC

Origin of Product

United States

Mechanistic Investigations and Elucidation of Reaction Pathways

Elucidation of Ni(I)/Ni(III) Catalytic Cycles involving Radical Intermediates

Recent advancements in cross-coupling reactions have highlighted the significance of nickel catalysis, particularly cycles that involve paramagnetic Ni(I) and Ni(III) species. chemrxiv.org These pathways are crucial for challenging C-C bond formations involving alkyl substrates. While traditionally dominated by Ni(0)/Ni(II) cycles, mechanisms involving Ni(I)/Ni(III) are now understood to play a vital role, especially in reactions mediated by photoredox or electrochemical methods. chemrxiv.orgbohrium.com

In a typical photoredox-mediated cycle involving a phosphonate (B1237965) derivative, the mechanism often consists of three interconnected parts: a photoredox cycle, an organocatalytic cycle (if a hydrogen atom transfer catalyst is used), and the core nickel catalytic cycle. bohrium.com A plausible pathway can be described as follows:

Formation of Ni(I): The initial Ni(II) precatalyst is reduced to a Ni(I) species. In photoredox catalysis, this can occur via quenching of an excited-state photosensitizer.

Oxidative Addition: An aryl or alkyl halide undergoes oxidative addition to the Ni(I) center, forming a Ni(III) complex. This step is often more favorable than addition to a Ni(0) species. bohrium.com

Radical Capture: A carbon-centered radical, potentially generated from a phosphonate derivative through a separate process like hydrogen atom transfer, is captured by the Ni(III) species.

Reductive Elimination: The resulting high-valent nickel complex undergoes reductive elimination to form the desired C-C bond and regenerate a Ni(I) or Ni(II) catalyst, which continues the cycle. chemrxiv.org

The involvement of both Ni(I) and Ni(III) organometallic species in such cross-coupling reactions has been supported by both computational studies and the isolation and characterization of these uncommon intermediates. chemrxiv.orgnih.gov The use of specific ligands, such as bulky triazacyclononanes, has been instrumental in stabilizing and observing these transient species, providing unambiguous evidence for their role in catalysis. chemrxiv.org

Step in Catalytic Cycle Description Change in Nickel Oxidation State
Catalyst Activation Ni(II) precatalyst is reduced to the active Ni(I) species.Ni(II) → Ni(I)
Oxidative Addition An organic halide (R-X) adds to the nickel center.Ni(I) → Ni(III)
Transmetalation/Radical Addition A second coupling partner (e.g., an organometallic reagent or a radical) adds to the nickel complex.No Change
Reductive Elimination The two organic fragments are coupled, forming the product and regenerating a lower-valent nickel catalyst.Ni(III) → Ni(I)

Mechanistic Studies of Horner–Wadsworth–Emmons Reaction Intermediates (e.g., Oxaphosphetanes, Carbanions)

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its reliability and stereoselectivity. nrochemistry.com The reaction of a stabilized phosphonate, such as Diethyl 3-Phenylpropylphosphonate, with an aldehyde or ketone proceeds through a series of well-defined intermediates.

The mechanism commences with the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom by a suitable base (e.g., NaH, NaOEt), generating a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com This carbanion is stabilized by resonance, with the negative charge delocalized onto the phosphoryl oxygen, making it more nucleophilic but less basic than a corresponding Wittig ylide. wikipedia.org

This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. youtube.com This addition is typically the rate-limiting step and forms a tetrahedral intermediate, often referred to as a betaine (B1666868) or, more accurately, a pair of diastereomeric oxyanions (3a and 3b in the general scheme). wikipedia.orgacs.org

The subsequent step involves the intramolecular cyclization of these oxyanions. The oxygen atom attacks the electrophilic phosphorus center to form a transient, four-membered heterocyclic intermediate known as an oxaphosphetane (4a and 4b). nrochemistry.comyoutube.com The formation of this oxaphosphetane is crucial and precedes the final elimination step. nrochemistry.com The decomposition of the oxaphosphetane occurs via a syn-elimination, breaking the P-O and C-C bonds to yield the final alkene product and a water-soluble dialkylphosphate byproduct, which is easily removed during workup. wikipedia.orgorganic-chemistry.org

Intermediate Role in HWE Reaction
Phosphonate Carbanion The key nucleophile, formed by deprotonation of the phosphonate. Attacks the carbonyl electrophile. wikipedia.org
Oxyanion (Betaine-like) The initial adduct formed from the nucleophilic attack. Exists as interconverting diastereomers. wikipedia.org
Oxaphosphetane A four-membered cyclic intermediate formed by intramolecular attack of the oxygen anion on the phosphorus atom. Its decomposition yields the alkene. nrochemistry.comyoutube.com

Detailed Analysis of Stereoselectivity-Determining Steps in Olefination Reactions

The HWE reaction is renowned for typically producing (E)-alkenes with high selectivity. organic-chemistry.orgalfa-chemistry.com The stereochemical outcome is not determined by the initial addition of the carbanion to the carbonyl but rather by the thermodynamics of the intermediates and the relative rates of subsequent steps. wikipedia.orgscribd.com

The key to the high (E)-selectivity lies in the reversibility of the initial nucleophilic addition step. Conditions that allow the initially formed oxyanion intermediates to equilibrate favor the formation of the thermodynamically more stable anti-diastereomer. scribd.com This anti-intermediate leads to the cis-oxaphosphetane, which subsequently decomposes to form the (E)-alkene. The steric repulsions are minimized in the transition state leading to the (E)-product. organic-chemistry.orgalfa-chemistry.com

Several factors influence the degree of equilibration and, consequently, the E/Z ratio of the final alkene products:

Substrate Structure: Increasing steric bulk on either the aldehyde or the phosphonate generally enhances (E)-selectivity. scribd.com

Base and Counterion: The choice of base and its corresponding metal counterion affects the reversibility. Lithium ions (from n-BuLi, for example) are known to coordinate less tightly with the intermediate oxyanion, promoting reversibility and favoring (E)-alkene formation compared to sodium or potassium ions. scribd.com

Reaction Temperature: Higher temperatures provide more energy to overcome the barrier for retro-addition, allowing the intermediates to equilibrate more effectively toward the thermodynamic product, thus increasing (E)-selectivity. scribd.com

Solvent: The solvent can influence the solvation of intermediates and affect reaction rates and equilibria.

Conversely, to achieve (Z)-alkenes, modifications are necessary to prevent equilibration and accelerate the elimination from the initially formed syn-adduct. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in polar aprotic solvents like THF at low temperatures. nrochemistry.comyoutube.com These conditions accelerate the rate of oxaphosphetane elimination, making it faster than retro-addition, thereby kinetically trapping the (Z)-alkene product. youtube.com

Factor Influence on Stereoselectivity Favored Isomer
Increased Steric Bulk Favors the thermodynamically more stable anti-intermediate. scribd.com(E)-alkene
Reversible Addition Allows for equilibration to the thermodynamic pathway. scribd.com(E)-alkene
Higher Temperature Promotes reversibility and equilibration. scribd.com(E)-alkene
Still-Gennari Conditions Uses electron-withdrawing phosphonates to accelerate elimination kinetically. nrochemistry.comyoutube.com(Z)-alkene

Proposed Mechanisms in Organocatalysis Involving Phosphonate Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. Phosphonate derivatives can participate in organocatalytic reactions, often involving activation by the catalyst to form a reactive intermediate.

One proposed mechanistic paradigm involves nucleophilic phosphine (B1218219) catalysis. nih.gov In a reaction such as a Michael addition, a tertiary phosphine can act as a nucleophilic catalyst. The proposed mechanism begins with the conjugate addition of the phosphine to an activated alkene (the Michael acceptor). This forms a zwitterionic phosphonium (B103445) enolate intermediate.

If a phosphonate-containing substrate were the pronucleophile, its activation could be facilitated by an organocatalyst. For example, in an asymmetric aldol (B89426) reaction catalyzed by the amino acid proline, a phosphonate-containing ketone could first form an enamine with the proline catalyst. youtube.com This enamine is the active nucleophile. The carboxylic acid group on the proline catalyst can then act as a general acid, activating the electrophile (an aldehyde) via hydrogen bonding. This creates a highly organized, cyclic transition state that controls the stereochemical outcome of the reaction. youtube.com The resulting iminium ion is then hydrolyzed to release the product and regenerate the proline catalyst, completing the cycle.

A proposed transition state model for such a reaction would involve a bicyclic system held together by hydrogen bonds, which effectively locks the geometry and dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity. youtube.com

Spectroscopic and Structural Characterization Studies of Diethyl 3 Phenylpropylphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Diethyl 3-Phenylpropylphosphonate, ¹H, ¹³C, and ³¹P NMR studies are crucial for confirming its molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Diethyl phenylphosphonate (B1237145) provides distinct signals for the carbons of the phenyl ring and the ethoxy groups. For this compound, additional signals corresponding to the three carbons of the propyl chain would be observed. The carbon atoms closer to the phosphorus atom would exhibit coupling (J-coupling), providing further structural confirmation.

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for organophosphorus compounds due to the wide chemical shift range and the sensitivity of the phosphorus nucleus to its electronic environment. The ³¹P NMR spectrum of a phosphonate (B1237965) ester like this compound is expected to show a single resonance. For instance, the related Diethyl phenyl phosphate (B84403) exhibits a ³¹P chemical shift. The precise chemical shift for this compound would be characteristic of a dialkyl alkylphosphonate. One-bond and three-bond couplings to protons can be observed in proton-coupled ³¹P NMR spectra, providing valuable structural insights.

Nucleus Predicted Chemical Shift Range (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (ethoxy-CH₃)1.0 - 1.5TripletJ(H,H) ≈ 7
¹H (ethoxy-CH₂)3.8 - 4.2Multiplet (quartet of doublets)J(H,H) ≈ 7, J(H,P) ≈ 7-10
¹H (propyl-CH₂)1.5 - 3.0Multiplets
¹H (phenyl)7.0 - 7.5Multiplets
¹³C (ethoxy-CH₃)15 - 20Singlet (or doublet)J(C,P) ≈ 5-7
¹³C (ethoxy-CH₂)60 - 65Singlet (or doublet)J(C,P) ≈ 5-7
¹³C (propyl)20 - 40Singlets (or doublets)J(C,P) may be observed
¹³C (phenyl)125 - 140Singlets (or doublets)J(C,P) may be observed
³¹P25 - 35Singlet (proton-decoupled)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band is anticipated around 1250 cm⁻¹ due to the P=O (phosphoryl) stretching vibration. The P-O-C stretching vibrations are typically observed in the region of 1050-1000 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600 and 1450 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and propyl groups would appear just below 3000 cm⁻¹. For comparison, the IR spectrum of the related Diethyl benzylphosphonate shows these characteristic features.

Functional Group Expected Absorption Range (cm⁻¹)
P=O (phosphoryl)~1250
P-O-C1050 - 1000
C-H (aromatic)>3000
C=C (aromatic)~1600, ~1450
C-H (aliphatic)<3000

Advanced Mass Spectrometry Techniques (LC-MS, APCI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS), and High-Resolution Mass Spectrometry (HRMS) are instrumental in determining the molecular weight and elucidating the fragmentation pathways of molecules like this compound.

X-ray Diffraction for Determination of Solid-State Molecular and Crystal Structures

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although no crystal structure for this compound has been reported in the crystallographic databases, studies on related phosphonate derivatives demonstrate the utility of this technique. A hypothetical X-ray diffraction study of this compound would reveal the conformation of the propyl chain relative to the phosphonate group and the phenyl ring, as well as the packing of the molecules in the crystal.

Hirshfeld Surface Analysis for the Characterization of Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

This analysis provides a graphical representation of intermolecular contacts and their relative strengths. For this compound, a Hirshfeld surface analysis would highlight the nature and extent of interactions such as hydrogen bonds (if any), C-H···π interactions involving the phenyl ring, and other van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Studies on other organic compounds have shown that Hirshfeld analysis is a powerful method for understanding the forces that govern crystal packing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediate Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govtib.eu It is particularly useful for studying reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For Diethyl 3-Phenylpropylphosphonate, DFT calculations can be employed to explore potential reaction pathways, such as hydrolysis or enzymatic degradation.

Table 1: Calculated Gibbs Free Energies (kcal/mol) for the Hydrolysis of this compound

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants This compound + OH⁻0.00
TS1 Transition state for nucleophilic attack+21.5
Intermediate Pentacoordinate phosphorus intermediate+5.2
TS2 Transition state for ethoxide leaving+15.8
Products Ethyl 3-phenylpropylphosphonic acid + Ethoxide-12.7

Note: Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netrsc.org The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP surface provides a visual guide to its reactivity.

In the MEP map, regions of negative potential (typically colored red to yellow) indicate areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. For this compound, the most negative potential is expected around the phosphoryl oxygen atom (P=O) due to its high electronegativity and lone pairs. The phosphorus atom, being bonded to three oxygen atoms, would be highly electron-deficient and thus represent a region of high positive potential. The phenyl ring will exhibit a region of moderate negative potential due to its π-electron cloud. This analysis helps predict how the molecule will interact with other reagents or biological targets. researchgate.netdntb.gov.ua

Table 2: Hypothetical MEP Surface Values for this compound

Atomic RegionDescriptionMEP Value (kcal/mol)Predicted Reactivity
Phosphoryl Oxygen (P=O) Electron-rich lone pairs-45.2Site for electrophilic attack / H-bonding
Phosphorus Atom (P) Electron-deficient center+60.5Site for nucleophilic attack
Ester Oxygens (P-O-C) Moderately electron-rich-28.0Potential coordination sites
Phenyl Ring (π-system) π-electron cloud-15.8Site for π-stacking / electrophilic interaction
Propyl Chain Hydrogens Slightly positive potential+10.5Weakly electrophilic

Note: Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the phosphoryl oxygen and the phenyl ring, which are the most electron-rich areas. The LUMO is expected to be centered on the phosphorus atom, corresponding to the σ* anti-bonding orbitals of the P-O bonds. The calculated energy gap provides insight into the molecule's stability and its tendency to participate in charge-transfer interactions. nih.gov

Table 3: Frontier Molecular Orbital Properties of this compound

ParameterDescriptionEnergy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-9.85
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-0.52
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO9.33
Ionization Potential (I) -E(HOMO)9.85
Electron Affinity (A) -E(LUMO)0.52

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Mechanistic Studies

To understand how this compound might behave in a complex biological environment, such as the active site of an enzyme, multiscale simulation techniques are employed. Molecular Dynamics (MD) simulations can model the dynamic behavior of the entire enzyme-ligand system over time, revealing conformational changes and stabilizing interactions. acs.orgyoutube.com

For studying a chemical reaction within the enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often necessary. nih.govacs.org In this method, the reactive core of the system (the ligand and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. acs.org This allows for the simulation of bond-breaking and bond-forming events, such as the phosphorylation of an enzyme residue by the phosphonate (B1237965), providing detailed mechanistic insights that are not accessible with purely classical methods. biorxiv.org

Table 4: Illustrative QM/MM Simulation Parameters for Enzyme Interaction

ParameterMethod/ValuePurpose
QM Region This compound, key active site residues (e.g., Ser, Asp, Mg²⁺)High-accuracy treatment of the reaction center
QM Level of Theory DFT (e.g., PBE0)To accurately model electronic changes during reaction
MM Force Field AMBER, CHARMMTo model the larger protein environment and solvent
Simulation Time 100 nsTo sample conformational space and observe dynamic events
Free Energy Method Umbrella SamplingTo calculate the energy barrier of the enzymatic reaction

Note: Data is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Elucidating Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as an enzyme. mdpi.comnih.gov This method is crucial for understanding how this compound might act as an enzyme inhibitor. nih.gov The process involves placing the ligand in various positions and conformations within the enzyme's active site and using a scoring function to estimate the binding affinity for each pose.

Docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. For example, docking this compound into a hypothetical hydrolase active site might reveal a strong hydrogen bond between the phosphoryl oxygen and a donor residue (e.g., a serine hydroxyl group), while the phenyl group engages in hydrophobic interactions with nonpolar residues. The docking score provides a quantitative estimate of the binding free energy, helping to rank its potential as an inhibitor. nih.gov

Table 5: Hypothetical Molecular Docking Results with a Target Enzyme

ParameterValue/Description
Target Enzyme Acetylcholinesterase (AChE) (Illustrative)
Docking Score (Binding Energy) -8.5 kcal/mol
Key Hydrogen Bonds P=O with Ser203 backbone NH; P-O-Et with Tyr124 OH
Hydrophobic Interactions Phenyl ring with Trp86, Tyr337; Propyl chain with Phe295
Predicted Inhibition Constant (Ki) ~ 2.5 µM

Note: Data is hypothetical and for illustrative purposes.

Advanced Applications in Organic Synthesis Utilizing Diethyl 3 Phenylpropylphosphonate As a Building Block

Synthesis of Complex Molecular Architectures and Precursors

Diethyl 3-phenylpropylphosphonate serves as a crucial reagent in the assembly of intricate molecular structures. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for creating alkenes with a high degree of stereocontrol. This reaction has become a standard tool in the synthesis of complex targets, from large macrocycles to smaller, highly functionalized ring systems.

Strategic Incorporation into Natural Product Synthesis (e.g., Macrodiolides, Aplyronine A fragments)

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonates like this compound, is a cornerstone in the total synthesis of complex natural products. Its reliability and stereoselectivity make it ideal for constructing the carbon-carbon double bonds that are ubiquitous in these molecules.

Macrodiolide Synthesis: The HWE reaction is frequently employed for the formation of large rings through intramolecular cyclization. This strategy is particularly valuable in the synthesis of macrocyclic compounds like macrolide antibiotics. For instance, in the total synthesis of Archazolide A, a complex 24-membered macrolide, the HWE reaction proved to be an excellent tool for forming the macrocycle. By creating a phosphonate-containing precursor, an intramolecular HWE reaction can be triggered to close the large ring, often with high E-selectivity for the newly formed double bond. The phenylpropyl side chain of the title compound could be envisioned as a key fragment that is incorporated into the linear precursor of a macrodiolide, with the phosphonate (B1237965) moiety serving as the handle for the crucial ring-closing olefination step.

Aplyronine A Fragments: The aplyronines are a class of potent antimitotic marine macrolides. Their total synthesis is a significant challenge that relies on the strategic connection of several complex fragments. The HWE reaction is a key method for coupling such large building blocks. In a convergent synthesis, a fragment corresponding to one part of the molecule, functionalized as an aldehyde, can be coupled with another fragment bearing a phosphonate group, such as a derivative of this compound. This approach allows for the efficient and stereocontrolled formation of a key C-C bond linking major portions of the Aplyronine A backbone. The second-generation synthesis of the aplyronine core highlights the need for efficient and stereocontrolled bond-forming reactions, a role perfectly suited for the HWE olefination.

Methodologies for the Synthesis of α,β-Unsaturated Carbonyl Compounds

One of the most powerful and reliable methods for preparing α,β-unsaturated carbonyl compounds is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate carbanions. This compound is a typical phosphonate reagent used for this purpose after deprotonation at the carbon adjacent to the phosphorus atom.

The reaction begins with the deprotonation of the phosphonate by a base (e.g., NaH, BuLi, DBU) to form a nucleophilic phosphonate carbanion. This carbanion then adds to an aldehyde or ketone, leading to an oxaphosphetane intermediate. This intermediate subsequently collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt and forming the desired alkene. A significant advantage of the HWE reaction over the classic Wittig reaction is the easy removal of the phosphate byproduct by aqueous extraction.

The stereochemical outcome of the HWE reaction can be controlled to favor either the (E)- or (Z)-alkene.

(E)-Selectivity: The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene as the major product. This is because the intermediates leading to the (E)-product are lower in energy.

(Z)-Selectivity (Still-Gennari Modification): To obtain the (Z)-alkene, modified phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) esters, are used in combination with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6). This modification accelerates the elimination step, favoring the kinetic (Z)-product.

The versatility of the HWE reaction makes it a key method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl groups in numerous synthetic applications.

Table 1: HWE Reaction Conditions for Stereoselective Olefination

Desired Product Phosphonate Reagent Type Base/Conditions Outcome
(E)-Alkene Standard (e.g., Diethyl ester) NaH, LiCl/DBU Favors thermodynamic product

Formation of Small Ring Systems (e.g., β-Lactams, Cyclopentanone-fused Spirooxindoles)

Phosphonate-based methodologies are also pivotal in the construction of strained and complex small-ring systems.

β-Lactams: The four-membered β-lactam ring is the core structural motif of many important antibiotics. Phosphonates can be incorporated into β-lactam structures, creating phosphonated β-lactams which are of interest for their potential biological activities. One synthetic approach involves an intramolecular HWE reaction of a precursor containing both a phosphonate and an amide-linked carbonyl group, leading to the formation of a cyclic enamide. Alternatively, phosphonates can be used as reagents to functionalize a pre-existing β-lactam ring. For example, a β-lactam can be activated and then reacted with a phosphonate nucleophile to install the phosphonate group at a specific position.

Cyclopentanone-fused Spirooxindoles: Spirooxindoles are a privileged scaffold in medicinal chemistry. The synthesis of complex spirocyclic systems, such as those containing a fused cyclopentanone (B42830) ring, can be achieved using annulation strategies. An intramolecular HWE reaction is a viable method for forming five-membered rings. A linear precursor containing an oxindole (B195798) moiety at one end and a keto-phosphonate at the other could be designed. Upon treatment with a base, the phosphonate carbanion would attack the ketone intramolecularly, leading to a cyclopentene (B43876) ring fused to the spiro-center of the oxindole. Subsequent modification of the resulting double bond would yield the desired cyclopentanone-fused spirooxindole. This approach leverages the reliability of the HWE reaction for C-C bond formation in a ring-closing context.

Asymmetric Synthesis and Chiral Induction Approaches

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, and phosphonate chemistry offers several powerful strategies to achieve this. These methods are crucial for producing chiral phosphonates, which have a wide range of applications in medicine and materials science.

Enantioselective Bioreduction of Oxophosphonates by Biocatalysts (e.g., Cyanobacteria, Yeasts)

Biocatalysis provides an environmentally friendly and highly selective method for the asymmetric reduction of prochiral ketones. The reduction of β-ketophosphonates, such as diethyl (3-oxo-3-phenylpropyl)phosphonate, using whole-cell biocatalysts like cyanobacteria and yeasts, yields chiral β-hydroxyphosphonates with high enantiomeric excess (ee). These chiral products are valuable building blocks for the synthesis of biologically active molecules.

Yeast-Mediated Reduction: Baker's yeast (Saccharomyces cerevisiae) is a widely used and inexpensive biocatalyst for the asymmetric reduction of carbonyl compounds. The reduction of β-ketoalkanephosphonates by baker's yeast can afford 2-hydroxyalkanephosphonates in moderate to good yields and high ee. However, the stereochemical outcome can be complex, as yeast contains multiple reductase enzymes with differing and sometimes opposing stereoselectivities. The reaction is typically performed in water with a carbohydrate like glucose as the energy source and can run for several days at moderate temperatures. Genetic engineering of yeast strains, by knocking out or overexpressing specific reductases, has been employed to improve the stereoselectivity for a desired alcohol.

Cyanobacteria-Mediated Reduction: Certain strains of cyanobacteria have also been shown to be effective biocatalysts for the enantioselective reduction of β-oxophosphonates. These photosynthetic microorganisms can convert the keto group to a hydroxyl group with specific stereochemistry. The process involves incubating the substrate with the cyanobacterial culture under illumination.

Table 2: Biocatalytic Reduction of Representative β-Ketophosphonates

Biocatalyst Substrate Type Product Enantiomeric Excess (ee) Reference
Baker's Yeast (S. cerevisiae) Dialkyl 2-oxoalkanephosphonates Chiral dialkyl 2-hydroxyalkanephosphonates Moderate to high ee
Baker's Yeast (S. cerevisiae) Aromatic β-keto esters Chiral aromatic β-hydroxy esters 45-90% conversion

Development of Enantioselective Variants of Catalytic Reactions

Beyond biocatalysis, several small-molecule catalytic approaches have been developed to control the stereochemistry in reactions involving phosphonates. These methods often rely on the use of chiral catalysts to create a chiral environment around the reacting species, thereby directing the reaction to favor one enantiomer over the other.

Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas and Cinchona alkaloids, have emerged as powerful tools for the enantioselective synthesis of phosphonates. These catalysts operate through non-covalent interactions, like hydrogen bonding, to activate both the phosphonate nucleophile and the electrophile, holding them in a specific orientation within a chiral pocket. This strategy has been successfully applied to:

Phospha-Michael Addition: The asymmetric addition of phosphonates to α,β-unsaturated compounds.

Phospha-Mannich Reaction: The enantioselective addition of phosphonates to imines, yielding chiral α-aminophosphonates.

Hydrophosphonylation (Phospha-Aldol Reaction): The addition of phosphites to aldehydes to give chiral α-hydroxyphosphonates.

Transition Metal Catalysis: Chiral transition metal complexes are also highly effective for synthesizing chiral phosphonates. The most common approach is the asymmetric hydrogenation of unsaturated phosphonates. A rhodium or ruthenium complex bearing a chiral phosphine (B1218219) ligand, such as BINAP or f-spiroPhos, can catalyze the addition of hydrogen across the double bond of a vinyl- or styrylphosphonate with exceptional enantioselectivity, often achieving >99% ee. This method provides a direct and efficient route to a wide variety of chiral phosphonates.

These catalytic methods represent the forefront of asymmetric synthesis, enabling the precise construction of C-chiral phosphonates, which are crucial for the development of new therapeutics and advanced materials.

Utility as Precursors for Diverse Chemical Entities

This compound serves as a versatile starting material for the synthesis of various complex molecules. Its phosphonate moiety can be chemically modified to generate reactive intermediates or converted to other functional groups, opening avenues for diverse synthetic applications. This section explores its utility in generating α-phosphonylated aziridinium (B1262131) ions and its conversion to the corresponding phosphonic acid.

Generation of α-Phosphonylated Aziridinium Ions as Reactive Intermediates

α-Phosphonylated aziridinium ions are highly reactive, three-membered heterocyclic cations that serve as valuable intermediates in organic synthesis. Their strained ring system makes them susceptible to nucleophilic attack, enabling the introduction of various functionalities and the construction of complex nitrogen-containing molecules. While direct generation from this compound is not explicitly detailed, established synthetic routes using analogous structures provide a clear pathway.

A key strategy involves the transformation of a precursor amino alcohol. For instance, a related compound, diethyl (1R,2S)-2-(N,N-dibenzylamino)-1-hydroxy-3-phenylpropylphosphonate, has been utilized as a precursor for α-phosphonylated aziridinium ions. The synthetic approach involves the mesylation of the hydroxyl group with mesyl chloride in the presence of a chloride source, such as tetraethylammonium (B1195904) chloride. This reaction yields a mixture of the corresponding 1-chloro and 2-chloro phosphonates. tandfonline.comtandfonline.com These chloro-substituted phosphonates are considered convenient precursors that can subsequently cyclize to form the desired α-phosphonylated aziridinium ion. tandfonline.comtandfonline.com The aziridinium ion then becomes a potent electrophile for reactions with various nucleophiles. researchgate.netmdpi.comrsc.org

The general transformation can be represented as follows:

Table 1: Generation of α-Phosphonylated Aziridinium Ion Precursors

PrecursorReagentsProductReference
Diethyl (1R,2S)-2-(N,N-dibenzylamino)-1-hydroxy-3-phenylpropylphosphonateMesyl chloride, Tetraethylammonium chlorideMixture of diethyl (1S,2S)-2-(N,N-dibenzylamino)-1-chloro-3-phenylpropylphosphonate and diethyl (1S,2R)-1-(N,N-dibenzylamino)-2-chloro-3-phenylpropylphosphonate tandfonline.comtandfonline.com

The resulting α-phosphonylated aziridinium ion is a powerful synthetic intermediate, enabling the stereoselective and regioselective introduction of nucleophiles to create highly functionalized aminophosphonates. researchgate.net

Synthetic Pathways to Phosphonic Acids from their Diester Forms

The conversion of phosphonate diesters, such as this compound, into their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. Phosphonic acids exhibit distinct physical and chemical properties compared to their ester counterparts and are often the desired final products in various applications. Several methods are available for this dealkylation, with the use of silyl (B83357) halides being particularly prevalent due to their mild and selective nature.

One effective method involves the reaction of the diethyl phosphonate with chlorotrimethylsilane (B32843) (TMSCl). tandfonline.com This procedure typically requires elevated temperatures in a sealed vessel to drive the reaction to completion. The reaction proceeds through the formation of a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed under aqueous conditions to yield the final phosphonic acid. tandfonline.com This method is advantageous as it often provides high yields and is compatible with a variety of functional groups. tandfonline.com

Table 2: Dealkylation of Diethyl Phosphonates using TMSCl

SubstrateReagentConditionsProductReference
Diethyl PhosphonateChlorotrimethylsilane (TMSCl)Heat, Sealed VesselPhosphonic Acid tandfonline.com

Another widely used reagent for this transformation is bromotrimethylsilane (B50905) (TMSBr), which is often employed in what is known as the McKenna reaction. beilstein-journals.org TMSBr is generally more reactive than TMSCl and can often effect the dealkylation at lower temperatures. tandfonline.com However, careful control of the reaction conditions is necessary to avoid potential side reactions. beilstein-journals.org The subsequent hydrolysis of the silyl ester intermediate is typically performed using water or an alcohol. beilstein-journals.org

Table 3: Dealkylation of Diethyl Phosphonates via the McKenna Reaction

SubstrateReagentConditionsProductReference
Diethyl PhosphonateBromotrimethylsilane (TMSBr)Acetonitrile, 35 °C, 24 h; then solvolysisPhosphonic Acid beilstein-journals.org

These deprotection strategies provide reliable pathways to synthesize 3-phenylpropylphosphonic acid from its diethyl ester, enabling further exploration of its biological and chemical properties.

Bioactivity and Enzymatic Interaction Mechanisms of Diethyl 3 Phenylpropylphosphonate Derivatives

Molecular Interactions with Enzymes as Analogues or Substrates

Phosphonate (B1237965) derivatives have been extensively utilized as enzyme inhibitors due to their unique structural and electronic characteristics. researchgate.net They are notably more resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis compared to their phosphate (B84403) counterparts. researchgate.net This stability, coupled with their ability to mimic the tetrahedral transition states of enzymatic reactions, makes them potent competitive inhibitors of various enzymes, including peptidases and lipases. researchgate.net

Role of Phosphonic Acid Analogues as Aminopeptidase Inhibitors (e.g., Alanyl Aminopeptidases hAPN, pAPN), focusing on binding mechanisms

Phosphonic acid analogues of amino acids have demonstrated significant inhibitory activity against alanyl aminopeptidases (APN), such as human APN (hAPN) and porcine APN (pAPN). mdpi.comnih.gov These enzymes are zinc-dependent metalloproteases that play crucial roles in various physiological processes, making them attractive therapeutic targets. mdpi.comnih.gov

Studies on a library of phosphonic acid analogues of phenylalanine and its derivatives have shown them to be micromolar or submicromolar inhibitors of hAPN and pAPN. mdpi.comnih.gov Molecular modeling has been instrumental in elucidating the binding mechanisms of these inhibitors. nih.gov The aminophosphonate portion of the inhibitors binds in a highly uniform manner across different compounds, with the phosphonate group forming a bidentate complex with the zinc ion in the active site and participating in hydrogen bonds with surrounding amino acid residues like Tyr472. nih.gov A strong hydrogen bond is also typically formed between the amine group of the inhibitor and an glutamic acid residue (Glu384). nih.gov

The differences in inhibitory potency among various analogues primarily stem from the placement of the aromatic side chain within the spacious and hydrophobic S1 pocket of the enzyme. nih.gov For instance, the inhibitory potential of homophenylalanine derivatives was found to be higher than that of phenylalanine derivatives against both hAPN and pAPN. nih.gov Specifically, 1-amino-3-(3-fluorophenyl) propylphosphonic acid was identified as one of the most potent low-molecular-weight inhibitors for both enzymes, with inhibition constants in the submicromolar range for hAPN and the micromolar range for pAPN. nih.gov

Table 1: Inhibitory Activity of Selected Phosphonic Acid Analogues against Aminopeptidases

Compound Target Enzyme Inhibition Constant (Ki) Reference
Phosphonic analog of phenylalanine Porcine APN Micromolar range mdpi.com
1-Amino-3-(3-fluorophenyl) propylphosphonic acid Human APN Submicromolar range nih.gov
1-Amino-3-(3-fluorophenyl) propylphosphonic acid Porcine APN Micromolar range nih.gov
[1-Amino-2-(N-cyclohexylamino)ethyl]phosphonic acid Microsomal aminopeptidase 0.87 µM nih.gov

Ligand Binding and Potency of Phosphonate Moieties within DXR Enzyme Active Sites

1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for most bacteria and parasites like Plasmodium falciparum, but absent in humans. nih.gov This makes DXR a promising target for the development of new antibacterial and antimalarial drugs. nih.gov

Lipophilic phosphonates have emerged as a new class of DXR inhibitors. nih.gov The phosphonate moiety is crucial for their inhibitory potency, as it interacts with a hydrophilic pocket in the DXR active site, forming key hydrogen bonds with residues such as Ser186, Ser222, Asn227, and Lys228. nih.gov The binding of these inhibitors is further stabilized by interactions between other parts of the molecule and the enzyme. For example, X-ray crystallographic studies of E. coli DXR in complex with certain lipophilic phosphonates revealed that the indole (B1671886) ring of Trp211 can form π-π stacking and charge-transfer interactions with the inhibitor's aromatic groups. nih.gov

Structure-activity relationship (SAR) studies have shown that the linker length between the aromatic ring and the phosphonate group influences inhibitory activity. nih.gov For instance, a one-methylene linker was found to be optimal for the inhibition of E. coli DXR by certain pyridine-containing phosphonates. nih.gov Some of these lipophilic phosphonates have exhibited IC50 values as low as 0.84 μM. nih.gov Prodrug strategies have also been employed to improve the cellular activity of these polar phosphonate inhibitors. nih.gov

Use as Triglyceride Analogues in Enzyme Mechanistic Investigations (e.g., studies on PET-degrading enzymes)

Phosphonate analogues of triglycerides have proven to be valuable tools for investigating the mechanisms of lipases and other esterases, including enzymes capable of degrading polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govnih.gov These analogues act as potent, active-site-directed inhibitors, forming stable complexes that mimic the tetrahedral intermediate formed during the hydrolysis of triglycerides. nih.gov

For example, 1,2-dioctylcarbamoylglycero-3-O-p-nitrophenyl alkylphosphonates have been used to study the stereoselectivity of lipases. nih.gov These studies revealed that the enzymes exhibit a strong preference for the (R)-configuration at the glycerol (B35011) moiety and are even more selective for the chirality at the phosphorus atom. nih.gov This reflects the known positional and stereopreference of these enzymes for natural triglycerides. nih.gov

In the context of PET degradation, understanding the mechanism of PET-hydrolyzing enzymes is crucial for developing efficient plastic recycling strategies. researchgate.netpreprints.org While direct studies using diethyl 3-phenylpropylphosphonate as a triglyceride analogue in PETase research are not extensively documented in the provided results, the principle of using phosphonate analogues to probe the active sites and mechanisms of esterases is well-established. nih.gov The insights gained from such studies on related enzymes can inform the rational design and engineering of more efficient PET-degrading enzymes. mdpi.comfrontiersin.org

Mechanistic Aspects of Oxidative Stress Modulation by Hydroxyphosphonate Derivatives (e.g., Reactive Oxygen Species Production, Enzyme Activity Modulation)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in numerous pathological conditions. nih.gov Hydroxyphosphonate derivatives have been investigated for their potential to modulate oxidative stress. nih.govresearchgate.net

A series of α-hydroxyphosphonates have been synthesized and evaluated for their antioxidant properties. nih.gov These studies have shown that many of these compounds exhibit promising antioxidant activity by influencing lipid peroxidation and the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov For instance, diethyl anthracen-9-yl(hydroxy)methylphosphonate was identified as a potent free radical scavenger. nih.gov

The mechanism of action of these compounds can involve direct interaction with ROS or modulation of the cellular antioxidant response. researchgate.net For example, some phosphonates have been shown to mobilize and remove hydrogen peroxide (H₂O₂). researchgate.net Furthermore, studies on the co-exposure of clams to zinc sulfide (B99878) nanoparticles and a hydroxyphosphonate derivative indicated that the phosphonate could act as an antagonist against oxidative stress induced by the nanoparticles. researchgate.net Exposure to the phosphonate alone led to increased activity of catalase, an important antioxidant enzyme. researchgate.net This suggests that hydroxyphosphonate derivatives can modulate oxidative stress by influencing the activity of key enzymes involved in the antioxidant defense system. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Diethyl 3-Phenylpropylphosphonate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For example, phosphonate esters are synthesized via reaction of alkyl halides with triethyl phosphite under anhydrous conditions . Purification often employs column chromatography using silica gel (eluent: hexane/ethyl acetate gradients) or fractional distillation under reduced pressure. Purity verification requires ¹H/³¹P NMR and GC-MS analysis to confirm the absence of unreacted precursors or byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups, δ 4.0–4.2 ppm for P-O-CH₂), ³¹P NMR (δ 20–25 ppm for phosphonate esters) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256) .
  • Infrared Spectroscopy (IR) : Peaks at 1250–1150 cm⁻¹ (P=O stretch) and 1050–950 cm⁻¹ (P-O-C stretch) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in phosphonate coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor progress via TLC or in-situ IR .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may increase side reactions. Optimize via Design of Experiments (DoE) .
  • Temperature Control : Reactions often require reflux (80–120°C) but may need lower temps to suppress decomposition .

Q. How should researchers address contradictory spectral data in structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., Diethyl Methylphosphonite, δ 1.3 ppm for ethyl groups ).
  • Isotopic Labeling : Use deuterated solvents to eliminate interference in ¹H NMR.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict vibrational frequencies and NMR shifts to resolve ambiguities .

Q. What strategies mitigate risks when working with reactive intermediates during phosphonate synthesis?

  • Methodological Answer :

  • Byproduct Quenching : Use scavengers (e.g., silica gel) to trap diazo compounds or excess alkyl halides .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation .
  • Real-Time Monitoring : Employ ReactIR or inline NMR to detect unstable intermediates early .

Q. How does the steric and electronic environment of the phenylpropyl group influence reactivity?

  • Methodological Answer :

  • Steric Effects : Bulkier groups reduce nucleophilicity at the phosphorus center, slowing hydrolysis. Quantify via Hammett plots using substituent constants .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Q. What protocols ensure reproducibility in scaled-up phosphonate syntheses?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use automated syringe pumps for reagent addition and inline pH probes.
  • Batch Records : Document parameters (e.g., stirring rate, cooling rate) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.